Crucial Intermediate for Gefitinib (ZD1839) Synthesis vs. Structurally Similar Analogs
3-[(3-Chloro-4-fluorophenoxy)methyl]-4-methoxybenzaldehyde is explicitly identified as a key intermediate in the synthesis of gefitinib (ZD1839), a selective EGFR tyrosine kinase inhibitor with an IC50 of 33 nM against the target and an IC50 of 54 nM for EGF-stimulated tumor cell growth [1]. In contrast, closely related analogs like 4-(3-chloro-4-fluorophenoxy)benzaldehyde and 2-(3-chloro-4-fluorophenoxy)benzaldehyde are primarily listed as general research chemicals without this documented, critical application .
| Evidence Dimension | Documented Role in a Key Synthetic Route |
|---|---|
| Target Compound Data | Key intermediate for gefitinib (ZD1839) synthesis |
| Comparator Or Baseline | 4-(3-Chloro-4-fluorophenoxy)benzaldehyde and 2-(3-chloro-4-fluorophenoxy)benzaldehyde |
| Quantified Difference | Specific documented role vs. general research use only |
| Conditions | Synthetic chemistry / Medicinal chemistry literature context |
Why This Matters
For procurement, this documented utility reduces synthetic route risk and ensures the compound is fit-for-purpose in gefitinib-related research or production, unlike generic analogs.
- [1] MedChemExpress. (n.d.). Gefitinib (ZD1839). Product Page. View Source
